3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide 3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 108112-52-3
VCID: VC21323112
InChI: InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34)
SMILES: C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C26H16N6O6
Molecular Weight: 508.4 g/mol

3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide

CAS No.: 108112-52-3

Cat. No.: VC21323112

Molecular Formula: C26H16N6O6

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide - 108112-52-3

Specification

CAS No. 108112-52-3
Molecular Formula C26H16N6O6
Molecular Weight 508.4 g/mol
IUPAC Name 3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide
Standard InChI InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34)
Standard InChI Key QNZWKZXADVUCFT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator